Swainsonine

Catalog No.
S544285
CAS No.
72741-87-8
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Swainsonine

CAS Number

72741-87-8

Product Name

Swainsonine

IUPAC Name

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1

InChI Key

FXUAIOOAOAVCGD-WCTZXXKLSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Swainsonine, Swainsonine, (1R-(2 beta,8a alpha))-Isomer, Swainsonine, (2 beta,8a alpha)-Isomer, Swainsonine, (8 alpha)-Isomer, Swainsonine, (8 alpha,8a alpha)-Isomer, Swainsonine, (8a alpha)-Isomer

Canonical SMILES

C1CC(C2C(C(CN2C1)O)O)O

Isomeric SMILES

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O

The exact mass of the compound Swainsonine is 173.1052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 614553. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids. It belongs to the ontological category of indolizidine alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Swainsonine (CAS: 72741-87-8) is a potent indolizidine alkaloid and a highly specific inhibitor of Golgi alpha-mannosidase II and lysosomal alpha-mannosidase. In scientific and industrial procurement, it is primarily sourced as a precision tool for glycoprotein engineering, virology research, and oncology modeling. By selectively blocking the distal trimming of mannose residues, swainsonine arrests N-linked glycosylation at the hybrid-type oligosaccharide stage [1]. Unlike broad-spectrum glycosylation blockers, swainsonine exhibits high aqueous solubility, minimal cytotoxicity in live-cell assays, and predictable scale-up formulation properties, making it a critical reagent for researchers requiring viable, metabolically active cells with specifically altered surface glycans.

Substituting swainsonine with other well-known glycosylation inhibitors, such as tunicamycin, kifunensine, or castanospermine, fundamentally alters experimental outcomes and invalidates targeted glycan profiles [1]. Tunicamycin completely halts N-glycosylation at the proximal stage, leading to unglycosylated proteins, severe ER stress, and cell cycle arrest, which confounds live-cell functional assays [2]. Upstream trimming inhibitors like castanospermine (a glucosidase inhibitor) or kifunensine (a Class I mannosidase inhibitor) produce fully glucosylated or Man8/9 high-mannose glycans, respectively [1]. If a protocol requires the production of hybrid-type glycans without inducing cytotoxicity, swainsonine cannot be replaced by these earlier-stage inhibitors, as the resulting structural divergence directly impacts receptor binding, viral envelope folding, and downstream immunomodulatory activity[1].

Enzymatic Target Specificity for Glycoprotein Engineering

Swainsonine is a highly specific inhibitor of Golgi alpha-mannosidase II (IC50 ~ 0.2 µM), with virtually no activity against Class I alpha-mannosidases (IC50 > 10 mM) . In stark contrast, kifunensine potently inhibits Class I mannosidases (IC50 = 0.2 µM) but is inactive against Class II [1]. This precise selectivity determines the final glycan structure produced by the treated cells.

Evidence DimensionIC50 for Golgi alpha-mannosidase II vs Class I mannosidase
Target Compound DataSwainsonine (IC50 ~ 0.2 µM for Man II; >10 mM for Class I)
Comparator Or BaselineKifunensine (IC50 ~ 0.2 µM for Class I; weak/inactive for Man II)
Quantified Difference>50,000-fold difference in target affinity between the two inhibitors across mannosidase classes
ConditionsIn vitro enzymatic inhibition assays (human Class I vs Golgi Man II)

Buyers must select swainsonine specifically when the goal is to arrest glycan processing at the hybrid-type stage, as substituting kifunensine will prematurely halt processing at the high-mannose stage.

Downstream Oligosaccharide Accumulation Profile

The procurement choice between swainsonine and upstream glucosidase inhibitors fundamentally alters the resulting glycoprotein structures. Swainsonine treatment results in the accumulation of hybrid-type oligosaccharides (Man5GlcNAc2), whereas castanospermine inhibits alpha-glucosidase I/II, causing the accumulation of fully glucosylated, unpruned chains [1].

Evidence DimensionMajor accumulated glycan species
Target Compound DataSwainsonine (Hybrid-type chains and Man5GlcNAc2)
Comparator Or BaselineCastanospermine (Fully glucosylated chains)
Quantified DifferenceComplete structural divergence in the accumulated N-glycan termini
ConditionsIn vivo or cell culture glycoprotein processing

For structural biology and viral envelope studies (like SARS-CoV-2 or HIV), swainsonine is the mandatory choice if the experimental design requires unglucosylated, partially mannose-trimmed glycoproteins.

Scale-Up Recovery and Formulation Stability

In large-scale synthesis and formulation, swainsonine is optimally isolated as a hydrochloride salt to overcome the high aqueous solubility and recovery challenges of the free base [1]. The HCl salt provides a highly stable, crystalline solid with a defined pKa of 7.4, achieving >98.7% HPLC purity and 98% yield during final precipitation, whereas the free base is difficult to completely extract from aqueous phases [1].

Evidence DimensionScale-up recovery and solid-state stability
Target Compound DataSwainsonine HCl salt (98% recovery yield, highly stable crystalline solid, >98.7% purity)
Comparator Or BaselineSwainsonine free base (incomplete recovery from aqueous extraction, formulation challenges)
Quantified DifferenceNear-quantitative (98%) yield for HCl salt precipitation vs. extraction losses for free base
ConditionsScale-up synthesis, isolation via 6 N HCl in isopropanol

Procuring or converting to the hydrochloride salt form is critical for industrial scale-up and stable in vivo formulation, ensuring reproducible dosing and minimizing material loss.

Live-Cell Assay Compatibility and Cytotoxicity

Unlike proximal N-glycosylation inhibitors that completely block the pathway, swainsonine selectively inhibits distal steps without inducing severe cytotoxicity or cell cycle arrest [1]. While tunicamycin efficiently decreases DNA synthesis and blocks cells in the G1 phase in a dose-dependent manner, swainsonine exerts only marginal inhibitory effects on cell multiplication, making it far superior for prolonged live-cell glycoprotein tracking[1].

Evidence DimensionCell proliferation and DNA synthesis inhibition
Target Compound DataSwainsonine (Marginal effect on cell multiplication)
Comparator Or BaselineTunicamycin (Efficiently decreases DNA synthesis, G1 phase block)
Quantified DifferenceNear-zero cell cycle arrest for swainsonine vs. dose-dependent G1 block for tunicamycin
ConditionsIn vitro proliferation assay (3T6 murine cell line)

Allows researchers to maintain viable cell cultures during extended glycoprotein processing studies, avoiding the confounding cytotoxic artifacts introduced by tunicamycin.

Hybrid-Type Glycoprotein Engineering

Ideal for structural biology and bioprocessing workflows where researchers need to produce and isolate glycoproteins bearing hybrid-type oligosaccharides (Man5GlcNAc2) rather than high-mannose or fully complex glycans [1].

Viral Envelope Glycosylation Studies

Procured for virology research (e.g., HIV, SARS-CoV-2) to investigate the role of host-directed post-translational modifications, as swainsonine alters viral spike/envelope folding and infectivity without killing the host cells [2].

Live-Cell Immunomodulation Assays

The preferred inhibitor for prolonged cell culture studies examining T-cell receptor (TCR) function and concanavalin A-induced proliferation, due to its lack of G1-phase cell cycle arrest compared to tunicamycin[3].

Scale-Up Synthesis and Formulation

The hydrochloride salt form of swainsonine is highly suited for advanced preclinical formulation and scale-up, offering superior solid-state stability and near-quantitative recovery from aqueous environments[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

173.10519334 Da

Monoisotopic Mass

173.10519334 Da

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

143-144 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RSY4RK37KQ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adjuvants, Immunologic

Mechanism of Action

Tridolgosir competitively inhibits the alpha manosidase II (alphaMII), which processes N linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface. Highly branched carbohydrate structures are created which bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types which results in metastatic phenotype, which is correlated with an increased aggressiveness in animals and causes other human malignancies. Inhibition of alphaMII reduces carbohydrates that bind to L-PHA, reducing aggressiveness, metastatic phenotype cells, slows tumor growth, and increases“hybrid type” carbohydrates on the cell surface. Hybrid type carbohydrates may increase cytokine activation of lymphocytes, increasing tumor susceptibility to lymphokine activated and natural killer cells.
Locoweed contains the indolizidine alkaloid swainsonine. Livestock that consume locoweed can suffer from locoism. The toxic component in locoweed has been identified as swainsonine. Swainsonine inhibits lysosomal a-mannosidase and mannosidase II, resulting in altered oligosaccharide degradation and incomplete glycoprotein processing. Endophytic fungi producing swainsonine have been isolated from a variety of locoweed, and these fungi and locoweed have a close relationship, e.g., endophytic fungi can promote the growth of locoweed and increase swainsonine production. Livestock that consume locoweed exhibit several symptoms, including dispirited behavior, staggering gait, chromatopsia, trembling, ataxia, and cellular vacuolar degeneration of most tissues.

Pictograms

Irritant

Irritant

Other CAS

72741-87-8

Wikipedia

Swainsonine

Dates

Last modified: 08-15-2023
1: Cook D, Gardner DR, Pfister JA, Lee ST, Welch KD, Welsh SL. A Screen for Swainsonine in Select North American Astragalus Species. Chem Biodivers. 2017 Apr;14(4). doi: 10.1002/cbdv.201600364. Epub 2017 Mar 23. PubMed PMID: 28155255.
2: Cook D, Gardner DR, Roper JM, Ransom CV, Pfister JA, Panter KE. Fungicide treatment and clipping of Oxytropis sericea does not disrupt swainsonine concentrations. Toxicon. 2016 Nov;122:26-30. doi: 10.1016/j.toxicon.2016.09.012. Epub 2016 Sep 16. PubMed PMID: 27644899.
3: Wu C, Han T, Lu H, Zhao B. The toxicology mechanism of endophytic fungus and swainsonine in locoweed. Environ Toxicol Pharmacol. 2016 Oct;47:38-46. doi: 10.1016/j.etap.2016.08.018. Epub 2016 Aug 31. Review. PubMed PMID: 27606974.
4: Ren Z, Song R, Wang S, Quan H, Yang L, Sun L, Zhao B, Lu H. The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi. J Microbiol Biotechnol. 2017 Nov 28;27(11):1897-1906. doi: 10.4014/jmb.1709.09003. Review. PubMed PMID: 29092390.
5: Cook D, Gardner DR, Pfister JA. Swainsonine-containing plants and their relationship to endophytic fungi. J Agric Food Chem. 2014 Jul 30;62(30):7326-34. doi: 10.1021/jf501674r. Epub 2014 May 6. Review. PubMed PMID: 24758700.
6: Cook D, Gardner DR, Martinez A, Robles CA, Pfister JA. Screening for swainsonine among South American Astragalus species. Toxicon. 2017 Dec 1;139:54-57. doi: 10.1016/j.toxicon.2017.09.014. Epub 2017 Sep 28. PubMed PMID: 28964750.
7: Lindsay KB, Pyne SG. Asymmetric synthesis of (-)-swainsonine, (+)-1,2-di-epi-swainsonine, and (+)-1,2,8-tri-epi-swainsonine. J Org Chem. 2002 Nov 1;67(22):7774-80. PubMed PMID: 12398502.
8: Louvel J, Chemla F, Demont E, Ferreira F, Pérez-Luna A. Synthesis of (-)-swainsonine and (-)-8-epi-swainsonine by the addition of allenylmetals to chiral α,β-alkoxy sulfinylimines. Org Lett. 2011 Dec 16;13(24):6452-5. doi: 10.1021/ol202747p. Epub 2011 Nov 14. PubMed PMID: 22082237.
9: Grum DS, Cook D, Baucom D, Mott IW, Gardner DR, Creamer R, Allen JG. Production of the alkaloid swainsonine by a fungal endophyte in the host Swainsona canescens. J Nat Prod. 2013 Oct 25;76(10):1984-8. doi: 10.1021/np400274n. Epub 2013 Sep 20. PubMed PMID: 24053110.
10: Wu C, Feng K, Lu D, Yan D, Han T, Zhao B. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice. Biomed Res Int. 2016;2016:6824374. doi: 10.1155/2016/6824374. Epub 2016 Nov 24. PubMed PMID: 27999809; PubMed Central PMCID: PMC5143690.
11: Si CM, Mao ZY, Dong HQ, Du ZT, Wei BG, Lin GQ. Divergent Method to trans-5-Hydroxy-6-alkynyl/alkenyl-2-piperidinones: Syntheses of (-)-Epiquinamide and (+)-Swainsonine. J Org Chem. 2015 Jun 5;80(11):5824-33. doi: 10.1021/acs.joc.5b00803. Epub 2015 May 20. PubMed PMID: 25973892.
12: Cook D, Oliveira CA, Gardner DR, Pfister JA, Riet-Correa G, Riet-Correa F. Changes in swainsonine, calystegine, and nitrogen concentrations on an annual basis in Ipomoea carnea. Toxicon. 2015 Mar;95:62-6. doi: 10.1016/j.toxicon.2015.01.002. Epub 2015 Jan 5. PubMed PMID: 25572338.
13: Qian BC, Kamori A, Kinami K, Kato A, Li YX, Fleet GW, Yu CY. Epimerization of C5 of an N-hydroxypyrrolidine in the synthesis of swainsonine related iminosugars. Org Biomol Chem. 2016 May 11;14(19):4488-98. doi: 10.1039/c6ob00531d. PubMed PMID: 27093691.
14: Wu L, Chen P, Liu G. Pd(II)-Catalyzed Aminofluorination of Alkenes in Total Synthesis 6-(R)-Fluoroswainsonine and 5-(R)-Fluorofebrifugine. Org Lett. 2016 Mar 4;18(5):960-3. doi: 10.1021/acs.orglett.6b00030. Epub 2016 Feb 16. PubMed PMID: 26881909.
15: Wu C, Liu X, Ma F, Zhao B. Hematological and histopathological effects of swainsonine in mouse. BMC Vet Res. 2015 Feb 3;11:16. doi: 10.1186/s12917-015-0336-6. PubMed PMID: 25644684; PubMed Central PMCID: PMC4335725.
16: Dhand V, Draper JA, Moore J, Britton R. A short, organocatalytic formal synthesis of (-)-swainsonine and related alkaloids. Org Lett. 2013 Apr 19;15(8):1914-7. doi: 10.1021/ol400566j. Epub 2013 Apr 3. PubMed PMID: 23550817.
17: Cook D, Gardner DR, Grum D, Pfister JA, Ralphs MH, Welch KD, Green BT. Swainsonine and endophyte relationships in Astragalus mollissimus and Astragalus lentiginosus. J Agric Food Chem. 2011 Feb 23;59(4):1281-7. doi: 10.1021/jf103551t. Epub 2011 Jan 7. PubMed PMID: 21214242.
18: Cook D, Gardner DR, Pfister JA, Stonecipher CA, Robins JG, Morgan JA. Effects of Elevated CO(2) on the Swainsonine Chemotypes of Astragalus lentiginosus and Astragalus mollissimus. J Chem Ecol. 2017 Mar;43(3):307-316. doi: 10.1007/s10886-017-0820-5. Epub 2017 Feb 11. PubMed PMID: 28190150.
19: Cook D, Beaulieu WT, Mott IW, Riet-Correa F, Gardner DR, Grum D, Pfister JA, Clay K, Marcolongo-Pereira C. Production of the alkaloid swainsonine by a fungal endosymbiont of the Ascomycete order Chaetothyriales in the host Ipomoea carnea. J Agric Food Chem. 2013 Apr 24;61(16):3797-803. doi: 10.1021/jf4008423. Epub 2013 Apr 12. PubMed PMID: 23547913.
20: Oelschlegel AM, Weissmann C. Acquisition of drug resistance and dependence by prions. PLoS Pathog. 2013 Feb;9(2):e1003158. doi: 10.1371/journal.ppat.1003158. Epub 2013 Feb 7. PubMed PMID: 23408888; PubMed Central PMCID: PMC3567182.

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